N-(2-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(2-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a triazinone-thioacetamide hybrid compound characterized by a 2-chlorophenyl group linked via an acetamide moiety to a 5-oxo-4,5-dihydro-1,2,4-triazin-3-ylthio substituent. This scaffold is of interest due to its structural versatility, enabling modifications that influence pharmacological properties such as anticancer, antimicrobial, and antioxidant activities . The 2-chloro substituent on the phenyl ring and the triazinone core are critical for electronic and steric interactions in biological systems.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2S/c12-7-3-1-2-4-8(7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKPFQWCKFLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=CC(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 300.8 g/mol. The presence of a chlorophenyl group and a thioacetamide moiety contributes to its diverse biological activities.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar compounds featuring triazine and thiazole structures. For instance:
- Mechanism of Action : Compounds with triazine cores have shown potential in inhibiting cell proliferation through various pathways, including apoptosis induction in cancer cells. The presence of electron-donating groups (like methyl or methoxy) on the phenyl ring has been linked to enhanced cytotoxicity against different cancer cell lines .
- Case Study : A study involving thiazolidinone derivatives demonstrated that modifications at the C-terminal significantly influenced their antiproliferative activity in leukemia cell lines. The results indicated that specific substitutions could lead to compounds with IC50 values lower than standard chemotherapeutics .
- Research Findings : A structure-activity relationship (SAR) analysis revealed that the integration of a triazine ring in compounds increased their effectiveness against various cancer types, suggesting that this compound may exhibit similar properties .
Antibacterial Activity
The antibacterial potential of related thiazole and triazole derivatives has been extensively studied:
- In Vitro Studies : Research indicates that compounds with thiol or thioether functionalities exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the thiazole moiety showed enhanced efficacy compared to traditional antibiotics .
-
Comparison Table : Below is a comparison of antibacterial activities reported for various derivatives:
Note: TBD indicates that specific data for this compound's MIC values are yet to be established.
Compound Name Activity (MIC µg/mL) Bacteria Targeted Thiazole Derivative A 16 E. coli Thiazole Derivative B 32 S. aureus This compound TBD TBD
Antiviral Activity
Emerging research suggests that heterocyclic compounds like triazines may also possess antiviral properties:
- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .
- Case Studies : Some studies have highlighted the effectiveness of similar compounds against viruses such as HCV and HIV, with IC50 values indicating potent inhibition at low concentrations .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds similar to N-(2-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibit antiviral properties. For example, derivatives of triazine compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms. Studies have demonstrated that certain triazines can act as inhibitors of RNA-dependent RNA polymerases, which are crucial for the replication of RNA viruses like Hepatitis C and others .
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial cell walls or disrupt metabolic pathways. In vitro studies have reported promising results against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its pesticidal properties. The compound's ability to inhibit specific enzymes in pests can lead to effective pest control strategies in agriculture. Field studies have shown that similar compounds can reduce pest populations significantly while maintaining low toxicity to non-target species .
Material Science
Polymer Development
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Research suggests that the compound can improve thermal stability and mechanical strength of polymers due to its unique chemical structure. This application is particularly relevant in the development of high-performance materials for industrial use .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Ring
The electron-deficient 1,2,4-triazin-3-yl group undergoes nucleophilic substitution, particularly at the C-6 position. Key reactions include:
Reaction with Amines
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Primary amines (e.g., methylamine, benzylamine) displace leaving groups (Cl, S-alkyl) at C-6 under mild conditions (40–60°C, DMF, K₂CO₃).
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Example: Reaction with benzylamine yields N-(2-chlorophenyl)-2-((6-benzylamino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide with 72–85% yield.
Reactivity Trends
| Position | Reactivity | Preferred Nucleophiles |
|---|---|---|
| C-6 | High | Amines, thiols |
| C-3 | Moderate | Grignard reagents |
| C-5 | Low | Electrophiles |
Oxidation of the Thioether Group
The sulfur atom in the thioacetamide linkage is susceptible to oxidation:
Peracid-Mediated Oxidation
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Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-), depending on stoichiometry:
Biological Implications
Sulfoxide derivatives show enhanced solubility and altered antimicrobial activity compared to the parent compound .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes acid- or base-catalyzed hydrolysis:
Acidic Conditions (HCl, H₂O/EtOH)
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Cleavage of the amide bond produces 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetic acid and 2-chloroaniline (80–92% yield).
Basic Conditions (NaOH, H₂O)
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Forms the sodium salt of the carboxylic acid, which can be reprotonated for further functionalization.
Cyclization Reactions
The compound participates in cyclizations to form fused heterocycles:
With Hydrazines
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Reaction with hydrazine hydrate forms 1,2,4-triazolo[3,4-b][1, thiadiazepine derivatives under reflux (EtOH, 8h, 68% yield) .
With CS₂/KOH
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Generates thiadiazole rings via sulfur insertion, enhancing bioactivity against Gram-positive bacteria (MIC: 3.12 µg/mL) .
Electrophilic Aromatic Substitution
The 2-chlorophenyl group directs electrophiles to the para-position:
Nitration (HNO₃/H₂SO₄)
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Yields N-(2-chloro-4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (55% yield) .
Halogenation (Br₂/FeBr₃)
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Bromination at C-4 produces analogs with improved antifungal activity (IC₅₀: 1.8 µM vs. C. albicans) .
Reductive Transformations
Catalytic Hydrogenation (H₂/Pd-C)
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Reduces the triazinone ring to a dihydrotriazine, altering electronic properties (ΔlogP: +0.7).
NaBH₄-Mediated Reduction
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Selectively reduces sulfoxide derivatives back to thioethers without affecting othe
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical features:
Key Observations:
- The 2-(trifluoromethyl)phenyl group () introduces strong electron-withdrawing effects, improving metabolic stability .
- Triazinone Core Modifications: Methyl or amino substitutions on the triazinone (e.g., ) may alter hydrogen-bonding capacity and enzyme interactions compared to the unsubstituted triazinone in the target compound .
QSAR and Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) studies () highlight that:
- Electron-withdrawing groups (Cl, CF₃) on the aryl ring enhance binding to hydrophobic enzyme pockets.
- Thioether linkages (common across analogs) improve conformational flexibility, aiding target engagement .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazin-5-one core via cyclization of thiourea derivatives. Subsequent functionalization includes coupling the thioacetamide moiety using reagents like chloroacetyl chloride under controlled pH (6–7) and temperature (40–60°C). Key steps are monitored via TLC, and intermediates are purified via recrystallization (e.g., pet-ether) .
- Critical Parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 for amine-chloroacetyl chloride) to minimize side products .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR identify protons and carbons adjacent to electronegative groups (e.g., triazine N-atoms, chlorophenyl). Aromatic protons in the 2-chlorophenyl group resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] ~365.04 g/mol) and detects fragmentation patterns unique to the thioacetamide linkage .
- Elemental Analysis : Validates C, H, N, S, and Cl content within ±0.4% deviation .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Primarily soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL). Solubility in ethanol is moderate (~5–10 mg/mL) .
- Stability : Stable at room temperature in inert atmospheres. Degrades above 200°C (DSC/TGA data). Avoid prolonged exposure to UV light or strong acids/bases to prevent thioether bond cleavage .
Q. Which functional groups dictate reactivity in biological assays?
- Key Groups :
- 1,2,4-Triazin-5-one : Participates in hydrogen bonding with target enzymes (e.g., kinases).
- Thioacetamide (-S-C(=O)-N-) : Acts as a Michael acceptor in nucleophilic substitution reactions.
- 2-Chlorophenyl : Enhances lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Protocol : Co-crystallize the compound with a compatible solvent (e.g., DMSO/water mixtures). Use SHELX-TL for structure refinement, focusing on anisotropic displacement parameters for sulfur and chlorine atoms. Validate hydrogen bonding networks (e.g., triazine N–H···O interactions) .
- Data Interpretation : Compare experimental bond lengths (C–S: ~1.78 Å; C=O: ~1.21 Å) with DFT-calculated values to assess distortion .
Q. What mechanisms explain its activity in enzyme inhibition assays?
- Hypothesis : The triazine core competitively binds to ATP pockets in kinases, while the thioacetamide group alkylates cysteine residues (e.g., in EGFR or CDK2).
- Validation :
- Kinetic Studies : Measure values via Lineweaver-Burk plots under varying substrate concentrations.
- Docking Simulations : Use AutoDock Vina to model interactions with catalytic residues (e.g., Lys33 in CDK2) .
Q. How do structural modifications impact bioactivity?
- Case Study :
- Replace the 2-chlorophenyl group with 4-fluorophenyl (): Increases IC by 2-fold against breast cancer cell lines (MCF-7) due to enhanced π-π stacking.
- Substitute the thioacetamide with a sulfonamide: Reduces cytotoxicity but improves solubility .
- Synthetic Strategy : Use Suzuki-Miyaura coupling to introduce aryl groups or click chemistry for triazole derivatives .
Q. How to resolve contradictions in reported biological data (e.g., cytotoxicity vs. selectivity)?
- Root Cause Analysis : Variability may stem from assay conditions (e.g., serum concentration in cell cultures) or impurity profiles (e.g., unreacted chloroacetyl chloride).
- Mitigation :
- HPLC Purity : Ensure >98% purity (C18 column, acetonitrile/water gradient).
- Dose-Response Curves : Use 3D spheroid models instead of monolayer cultures to better mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
